Procurement of Yuanhunine (CAS 104387-15-7) resolves inaccuracies caused by generic protoberberine mixtures.
Yuanhunine (CAS 104387-15-7), systematically known as 10-O-demethylcorydaline, is a highly purified tetrahydroprotoberberine alkaloid isolated from Corydalis species. Structurally defined by its tetracyclic isoquinoline core and a specific C-10 phenolic hydroxyl group, it possesses an exact mass of 355.1784 Da and functions as a critical reference standard in phytochemical analysis [1]. In industrial and research procurement, Yuanhunine is prioritized over crude botanical alkaloid extracts due to its precise molecular weight, defined stereochemistry, and unique hydrogen-bonding profile, making it an essential baseline material for structure-activity relationship (SAR) studies and advanced chromatographic profiling [2].
Substituting Yuanhunine with its closest structural analog, corydaline, or with generic protoberberine mixtures fundamentally compromises both synthetic versatility and analytical precision. While corydaline is fully methylated at the C-10 position, Yuanhunine retains a free phenolic hydroxyl group, granting it a hydrogen bond donor count of 1 compared to corydaline's 0 [1]. This single functional difference drastically alters the molecule's solubility profile, chromatographic retention time, and chemical reactivity. In procurement for semi-synthetic library generation, generic substitution fails because the inert methoxy group of corydaline prevents the targeted C-10 esterification or etherification that Yuanhunine readily supports without requiring harsh, low-yield demethylation steps [2].
Yuanhunine is structurally distinguished from its primary comparator, corydaline, by the presence of a free phenolic hydroxyl group at the C-10 position. Quantitative structural analysis confirms that Yuanhunine possesses 1 hydrogen bond donor, whereas corydaline possesses 0 [1]. This reactive phenolic site allows Yuanhunine to serve as a direct precursor for downstream functionalization, a process that is chemically impossible with the inert C-10 methoxy group of corydaline under standard conditions.
| Evidence Dimension | Hydrogen bond donor count and C-10 reactivity |
| Target Compound Data | 1 H-bond donor (free C-10 OH) |
| Comparator Or Baseline | Corydaline (0 H-bond donors, C-10 OCH3) |
| Quantified Difference | 100% increase in H-bond donor capacity; enables direct C-10 derivatization |
| Conditions | Standard semi-synthetic reaction conditions |
Buyers sourcing precursors for protoberberine library generation must select Yuanhunine to bypass the inefficient and low-yield demethylation steps required when starting from corydaline.
In high-resolution mass spectrometry (HPLC-LTQ-Orbitrap-MS/MS) profiling of botanical extracts, Yuanhunine serves as an indispensable ultra-pure standard. It exhibits a highly specific fragmentation behavior characterized by Retro-Diels-Alder (RDA) cleavage and the successive loss of CH3 and OCH3 groups from the parent nucleus (exact mass 355.1784 Da) [1]. When compared to crude botanical extracts, the use of purified Yuanhunine allows for the exact calibration of retention times and fragmentation libraries, preventing the misidentification of closely related isomers like tetrahydropalmatine [2].
| Evidence Dimension | Mass spectrometry calibration accuracy |
| Target Compound Data | Exact mass 355.1784 Da with defined RDA cleavage patterns |
| Comparator Or Baseline | Crude Corydalis extract (uncalibrated, multi-isomer overlap) |
| Quantified Difference | Single-peak resolution vs. complex isomeric interference |
| Conditions | HPLC-LTQ-Orbitrap-MS/MS metabolomic profiling |
Analytical laboratories must procure high-purity Yuanhunine to establish accurate calibration curves and ensure reproducible pharmacokinetic tracking of tetrahydroprotoberberine metabolites.
Yuanhunine provides a critical baseline for evaluating the impact of core oxidation in protoberberine alkaloids. In standardized antimicrobial assays against Listeria monocytogenes, the tetrahydroprotoberberine Yuanhunine demonstrated a Minimum Inhibitory Concentration (MIC) of 2 mg/mL [1]. In contrast, its fully aromatized counterpart, dehydrocorydaline, exhibited an MIC of 1 mg/mL[1]. This quantitative difference establishes Yuanhunine as the required reduced-state control for isolating the specific antimicrobial contribution of the quaternary nitrogen and planar structure found in dehydro-derivatives.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against L. monocytogenes |
| Target Compound Data | MIC = 2 mg/mL (tetrahydro- core) |
| Comparator Or Baseline | Dehydrocorydaline (MIC = 1 mg/mL, aromatized core) |
| Quantified Difference | 2-fold difference in bacteriostatic efficacy |
| Conditions | In vitro broth microdilution assay |
Researchers investigating protoberberine mechanisms of action must procure Yuanhunine as the exact structural baseline to validate the efficacy gains of oxidized derivatives.
Yuanhunine was isolated as a specific active fraction (Fraction IV) capable of inhibiting mast cell-dependent smooth muscle contraction. In bioassays utilizing rat mast cells and rabbit aortic smooth muscle, Yuanhunine acts upstream to stabilize mast cell degranulation [1]. This mechanism is distinct from standard baselines like diphenhydramine (1 μM), which only act as post-release H1 receptor antagonists [1]. Consequently, Yuanhunine is utilized as a specialized mechanistic probe for upstream degranulation inhibition rather than simple downstream receptor blockade.
| Evidence Dimension | Mechanism of anti-allergic action |
| Target Compound Data | Upstream inhibition of mast cell histamine release |
| Comparator Or Baseline | Diphenhydramine (Downstream H1 receptor antagonist) |
| Quantified Difference | Pre-synaptic/degranulation stabilization vs. post-synaptic receptor blockade |
| Conditions | Compound 48/80-stimulated rat mast cell / rabbit aorta bioassay |
Procurement for immunological assay development should prioritize Yuanhunine when the research objective is to screen for upstream mast cell stabilizers rather than generic antihistamines.
Directly following from its unique C-10 hydroxyl group, Yuanhunine is the optimal starting material for medicinal chemists synthesizing novel esterified or etherified protoberberine derivatives. Procurement of Yuanhunine eliminates the need for the harsh, low-yield demethylation of corydaline, streamlining the workflow for structure-activity relationship (SAR) library construction [1].
Due to its precise exact mass (355.1784 Da) and distinct Retro-Diels-Alder fragmentation pattern, Yuanhunine is an essential ultra-pure reference standard for analytical laboratories. It is procured to calibrate mass spectrometry equipment and ensure the accurate quantification of botanical extracts, preventing overlapping signal interference from closely related isomers [2].
In microbiological research targeting foodborne pathogens like Listeria monocytogenes, Yuanhunine serves as the required tetrahydro-baseline control. By comparing its moderate bacteriostatic activity against fully aromatized derivatives like dehydrocorydaline, researchers can accurately quantify the biological impact of core isoquinoline oxidation [3].